[(Dimethyl-1,2-oxazol-4-yl)methyl](2-methylpentan-3-yl)amine
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Overview
Description
(Dimethyl-1,2-oxazol-4-yl)methylamine is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a dimethyl group attached to the oxazole ring and a 2-methylpentan-3-yl group attached to the amine.
Preparation Methods
The synthesis of (Dimethyl-1,2-oxazol-4-yl)methylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of a dimethyl-oxazole derivative with a suitable amine precursor, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(Dimethyl-1,2-oxazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Dimethyl-1,2-oxazol-4-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Dimethyl-1,2-oxazol-4-yl)methylamine involves its interaction with specific molecular targets. The oxazole ring and the amine group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(Dimethyl-1,2-oxazol-4-yl)methylamine can be compared with other similar compounds, such as:
(Dimethyl-1,2-oxazol-4-yl)methylamine: Similar structure but with a different alkyl group attached to the amine.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another heterocyclic amine with different functional groups and applications. The uniqueness of (Dimethyl-1,2-oxazol-4-yl)methylamine lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylpentan-3-amine |
InChI |
InChI=1S/C12H22N2O/c1-6-12(8(2)3)13-7-11-9(4)14-15-10(11)5/h8,12-13H,6-7H2,1-5H3 |
InChI Key |
ZUPKMYYWAXLCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NCC1=C(ON=C1C)C |
Origin of Product |
United States |
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